![molecular formula C17H17N3O5 B3906178 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B3906178.png)
2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide
Overview
Description
2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide, also known as MNBA, is a chemical compound that has been the subject of scientific research in recent years. It is a derivative of the well-known anti-cancer drug, tamoxifen, and has been shown to have potential anti-cancer properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and resistance to chemotherapy.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death. 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and survival. In addition, 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to decrease the levels of certain proteins that are involved in the angiogenesis process.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide in lab experiments is its potential anti-cancer properties. 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one limitation of using 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide in lab experiments is its toxicity. 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that are affected by 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide. Another direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, future research could focus on developing 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide derivatives that are less toxic to normal cells and more effective against cancer cells.
Scientific Research Applications
2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been the subject of scientific research due to its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to inhibit the angiogenesis process, which is the formation of new blood vessels that supply oxygen and nutrients to cancer cells.
properties
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 4-methyl-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11-7-8-13(9-14(11)20(22)23)17(21)25-19-16(18)10-12-5-3-4-6-15(12)24-2/h3-9H,10H2,1-2H3,(H2,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNMHYBWPOWHGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(CC2=CC=CC=C2OC)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/CC2=CC=CC=C2OC)\N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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